4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
4-[Butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative featuring a sulfamoyl group substituted at the 4-position of the benzamide core. The sulfamoyl moiety is further modified with butyl and ethyl groups, while the N-(4-sulfamoylphenyl) substituent introduces an additional sulfonamide pharmacophore.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-3-5-14-22(4-2)29(26,27)18-10-6-15(7-11-18)19(23)21-16-8-12-17(13-9-16)28(20,24)25/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHUBCMRZUARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Trends and Pharmacokinetic Considerations
- Antifungal Activity : Oxadiazole-linked sulfamoyl benzamides (LMM5/LMM11) show efficacy against C. albicans, suggesting the target compound could be optimized for similar pathways .
- Anticancer Potential: Benzothiazole and sigma receptor-binding analogs indicate that structural modifications can enhance tumor selectivity .
- ADMET Profiles : Compounds like those in exhibit low cytotoxicity (IC₅₀ > 100 µM in fibroblast cells), emphasizing the safety of sulfonamide derivatives .
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